In Vivo Triglyceride Reduction by Resolvin D1 Methyl Ester in a Diabetic Mouse Model
Resolvin D1 methyl ester demonstrates a quantifiable in vivo pharmacological effect distinct from its prodrug mechanism. In a study of type 2 diabetic C57BL/6J mice, daily intraperitoneal administration of Resolvin D1 methyl ester at a dose of 1 ng/g significantly reduced serum triglyceride levels to control values or lower [1]. This effect was compared against vehicle-treated diabetic controls. While the free acid RvD1 also reduced triglycerides, the study explicitly utilized the methyl ester form for this outcome, establishing its utility as a tool compound for metabolic studies. Furthermore, treatment with Resolvin D1 methyl ester significantly improved motor nerve conduction velocity compared to non-treated diabetic mice, although velocities remained impaired relative to non-diabetic controls [1].
| Evidence Dimension | In vivo triglyceride reduction |
|---|---|
| Target Compound Data | Reduction of triglyceride levels to control values or lower (1 ng/g; i.p.; daily) |
| Comparator Or Baseline | Non-treated diabetic mice |
| Quantified Difference | Significant reduction vs. diabetic control; quantified as return to non-diabetic control levels |
| Conditions | Type 2 diabetes C57BL/6J mouse model; 1 ng/g i.p. daily dosing |
Why This Matters
This quantifies the methyl ester's efficacy in a relevant metabolic disease model, supporting its selection over vehicle or alternative SPMs for in vivo studies of diabetic neuropathy and dyslipidemia.
- [1] Obrosov, A., et al. Effect of Fish Oil vs. Resolvin D1, E1, Methyl Esters of Resolvins D1 or D2 on Diabetic Peripheral Neuropathy. J. Neurol. Neurophysiol. 2017, 8(6), 453. View Source
